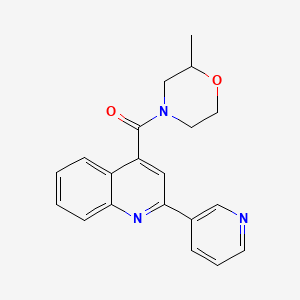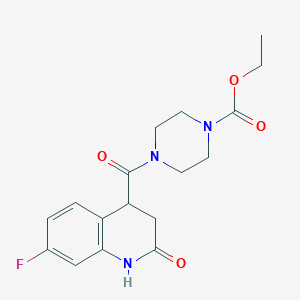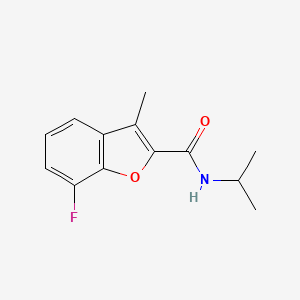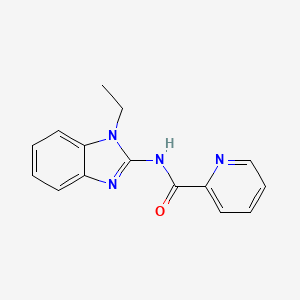
(2-Methylmorpholin-4-yl)-(2-pyridin-3-ylquinolin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylmorpholin-4-yl)-(2-pyridin-3-ylquinolin-4-yl)methanone, also known as MMPIP, is a compound that has shown potential as a therapeutic agent for various neurological disorders. MMPIP is a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7), which is involved in the regulation of neurotransmitter release and neuronal excitability.
Mecanismo De Acción
(2-Methylmorpholin-4-yl)-(2-pyridin-3-ylquinolin-4-yl)methanone acts as a selective antagonist of the mGluR7 receptor, which is predominantly expressed in the central nervous system. mGluR7 plays a crucial role in regulating the release of neurotransmitters such as glutamate and GABA, and its dysfunction has been implicated in the pathophysiology of various neurological disorders. By blocking the activity of mGluR7, this compound modulates the release of these neurotransmitters, thereby improving neuronal function.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the reduction of oxidative stress, and the improvement of cognitive function. In animal models, this compound has been found to reduce anxiety-like behaviors, improve working memory, and enhance synaptic plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (2-Methylmorpholin-4-yl)-(2-pyridin-3-ylquinolin-4-yl)methanone in lab experiments is its high selectivity for the mGluR7 receptor, which allows for specific modulation of neuronal function. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the research on (2-Methylmorpholin-4-yl)-(2-pyridin-3-ylquinolin-4-yl)methanone, including the investigation of its potential therapeutic applications in other neurological disorders such as Parkinson's disease and Alzheimer's disease. Moreover, further studies are needed to elucidate the molecular mechanisms underlying the neuroprotective effects of this compound and to optimize its pharmacokinetic properties for clinical use. Additionally, the development of novel mGluR7 antagonists with improved solubility and bioavailability could further enhance the potential of this compound as a therapeutic agent.
In conclusion, this compound is a promising compound that has shown potential as a therapeutic agent for various neurological disorders. Its selective antagonism of the mGluR7 receptor makes it a valuable tool for investigating the role of this receptor in neuronal function and for developing novel therapies for neurological disorders. Further research is needed to fully elucidate the molecular mechanisms underlying the effects of this compound and to optimize its pharmacokinetic properties for clinical use.
Métodos De Síntesis
(2-Methylmorpholin-4-yl)-(2-pyridin-3-ylquinolin-4-yl)methanone can be synthesized using a multi-step process that involves the coupling of 2-methylmorpholine and 2-pyridin-3-ylquinoline with a suitable linker. The final product is obtained through purification and characterization using various analytical techniques such as NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
(2-Methylmorpholin-4-yl)-(2-pyridin-3-ylquinolin-4-yl)methanone has been extensively studied for its potential therapeutic applications in various neurological disorders such as anxiety, depression, and schizophrenia. In preclinical studies, this compound has been shown to improve cognitive function and reduce anxiety-like behaviors in animal models. Moreover, this compound has also been found to have neuroprotective effects against excitotoxicity and oxidative stress.
Propiedades
IUPAC Name |
(2-methylmorpholin-4-yl)-(2-pyridin-3-ylquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-14-13-23(9-10-25-14)20(24)17-11-19(15-5-4-8-21-12-15)22-18-7-3-2-6-16(17)18/h2-8,11-12,14H,9-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHBSVHGSHBDMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-N-[(1-methylimidazol-2-yl)-phenylmethyl]pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7462389.png)


![6-(furan-2-yl)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7462403.png)
![5-Cyclopropyl-3-[[(4-ethoxy-3-methoxyphenyl)methyl-methylamino]methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7462406.png)
![1-[[5-(1,3-Benzothiazol-2-yl)furan-2-yl]methyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)urea](/img/structure/B7462421.png)



![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone](/img/structure/B7462458.png)
![3-(3-Chlorophenyl)-5-[[1-(furan-2-ylmethyl)tetrazol-5-yl]sulfanylmethyl]-1,2,4-oxadiazole](/img/structure/B7462469.png)
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(2-methoxyphenyl)methanone](/img/structure/B7462470.png)
![(E)-1-(azetidin-1-yl)-3-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]prop-2-en-1-one](/img/structure/B7462471.png)
![N-methyl-1,6-di(propan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7462475.png)